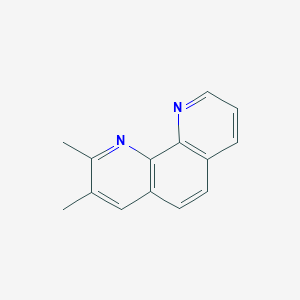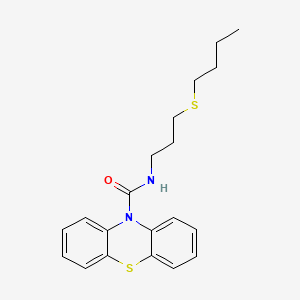
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a butylthio-propyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Carboxamide Group: The carboxamide group is introduced via the reaction of phenothiazine with chloroformamide under basic conditions.
Attachment of Butylthio-Propyl Group: The final step involves the nucleophilic substitution reaction where the butylthio-propyl group is attached to the carboxamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
化学反応の分析
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides and strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the butylthio-propyl group, resulting in different chemical and biological properties.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl and phenyl group instead of the butylthio-propyl group.
10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine: Features acetyl and tetramethyl groups.
Uniqueness
The presence of the butylthio-propyl group in 10H-Phenothiazine-10-carboxamide, N-(3-(butylthio)propyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other phenothiazine derivatives and valuable for specialized applications.
特性
CAS番号 |
53056-90-9 |
|---|---|
分子式 |
C20H24N2OS2 |
分子量 |
372.6 g/mol |
IUPAC名 |
N-(3-butylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2OS2/c1-2-3-14-24-15-8-13-21-20(23)22-16-9-4-6-11-18(16)25-19-12-7-5-10-17(19)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,21,23) |
InChIキー |
OSVSITIZKPGWGG-UHFFFAOYSA-N |
正規SMILES |
CCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


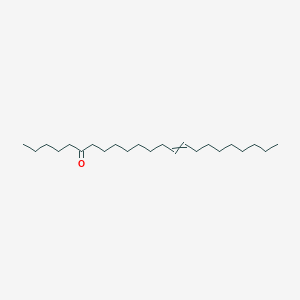
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
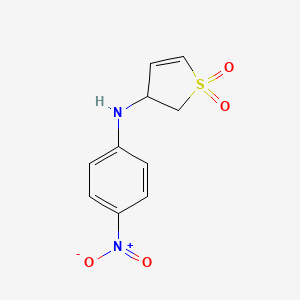
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
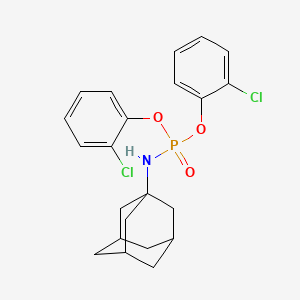
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
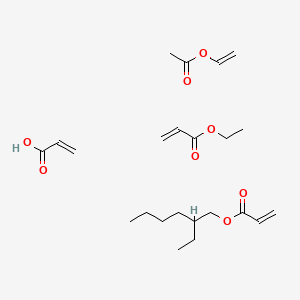
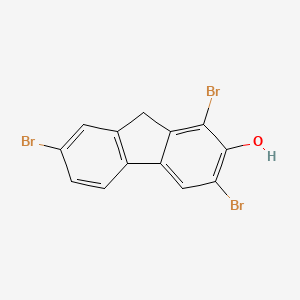
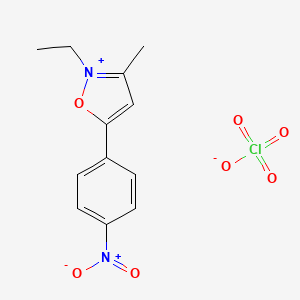
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
